(3-Amino-6-bromopyridin-2-yl)methanol
Overview
Description
(3-Amino-6-bromopyridin-2-yl)methanol is an organic compound with the molecular formula C6H7BrN2O This compound features a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 6-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-bromopyridin-2-yl)methanol typically involves the bromination of 2-aminopyridine followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 3-amino-6-bromopyridine is then subjected to a hydroxymethylation reaction using formaldehyde or paraformaldehyde under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-bromopyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products
Oxidation: 3-Amino-6-bromopyridine-2-carboxylic acid.
Reduction: 3-Amino-6-bromopyridin-2-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
(3-Amino-6-bromopyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (3-Amino-6-bromopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine substituents can influence the compound’s binding affinity and selectivity for its target. The hydroxymethyl group can also participate in hydrogen bonding interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the amino group at the 3-position.
2-Amino-6-bromopyridine: Similar structure but lacks the hydroxymethyl group at the 2-position.
3-Amino-2-bromo-6-methylpyridine: Similar structure but has a methyl group instead of a hydroxymethyl group at the 2-position .
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
(3-amino-6-bromopyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLGZVJUADTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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